molecular formula C13H17NO B107415 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one CAS No. 94-39-3

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Cat. No. B107415
CAS RN: 94-39-3
M. Wt: 203.28 g/mol
InChI Key: WRSWNYCNECGVNL-UHFFFAOYSA-N
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Description

The compound 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one is a chemical structure that is closely related to various heterocyclic and aromatic compounds. While the specific compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one was achieved via a one-pot, three-component reaction involving an aldehyde, a nitroacetate, and ammonium acetate in refluxing ethanol . Similarly, the synthesis of enantiomers of a pyrrolidin-2-one derivative was performed using asymmetric methods such as Sharpless asymmetric dihydroxylation or hydrolytic kinetic resolution . These methods could potentially be adapted for the synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as single-crystal X-ray diffraction, NMR, and mass spectrometry . These studies reveal the conformation, stereochemistry, and crystal packing of the molecules. For example, the crystal structure of a pyrrolidine-1-carbonyl isochroman-1-one derivative was determined, providing insights into the correlation between crystal structure and spectroscopic properties . This information is crucial for understanding the molecular structure of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.

Chemical Reactions Analysis

The reactivity of similar compounds includes a variety of chemical reactions. For instance, 1-Phenylbut-1-yn-3-one was found to undergo dimerization and addition reactions with various heterocycles, leading to the formation of different products depending on the heterocycle used . These reactions highlight the potential reactivity of the ketone group in 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, which could undergo similar addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular packing and intermolecular interactions. For example, the polymorphs of a phenylacrylonitrile derivative showed different optical properties due to subtle changes in molecular conformation . The presence of hydrogen bonding and other non-covalent interactions significantly affects the melting points and stability of the crystal structures . These findings suggest that 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one would also exhibit specific physical and chemical properties based on its molecular interactions and packing arrangements.

Scientific Research Applications

Crystal Structure Analysis

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one derivatives have been studied for their crystal structures. For example, the crystal structure of a compound containing a 3-phenyl-chroman-4-one unit, which is a basic unit of isoflavonoids known for their antifungal and antibacterial properties, has been analyzed. This compound exhibited interesting conformational features and was stabilized by intra- and intermolecular hydrogen bonds (Thinagar et al., 2000).

Pharmacological Applications

Several derivatives of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one have been synthesized and tested for their pharmacological activities. For instance, compounds with antiarrhythmic and antihypertensive effects have been developed, showing potential in cardiovascular disease treatment. These effects were attributed to the compounds' alpha-adrenolytic properties (Malawska et al., 2002).

Enantioselective Synthesis

The enantioselective synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one derivatives has been achieved using novel catalytic methods. This approach is significant for creating compounds with specific stereochemical configurations, which is crucial in drug development (Kulig et al., 2007).

Inhibitory Properties on Enzymes

Research has also been conducted on the inhibitory effects of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one derivatives on enzymes like Deoxyribonuclease I (DNase I). These compounds showed potential as non-toxic inhibitors with favorable pharmacokinetic profiles, which could be beneficial for new therapeutic discoveries (Ilić et al., 2021).

Synthesis of α1 Receptor Antagonists

These derivatives have been synthesized and identified as α1 receptor antagonists, indicating potential applications in treating conditions related to α1 receptor activity (Hon, 2013).

Green Chemistry Applications

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one derivatives have been used in green chemistry for the synthesis of polysubstituted pyrroles, demonstrating an environmentally friendly approach to chemical synthesis (Kumar et al., 2017).

properties

IUPAC Name

1-phenyl-3-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14/h1-3,6-7H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSWNYCNECGVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275711
Record name 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

CAS RN

94-39-3
Record name 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-3-(pyrrolidin-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations

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